molecular formula C12H11NO B6353978 2-(4-Methylphenyl)pyridin-3-ol CAS No. 36739-30-7

2-(4-Methylphenyl)pyridin-3-ol

Cat. No.: B6353978
CAS No.: 36739-30-7
M. Wt: 185.22 g/mol
InChI Key: MFAQZCMCEFTNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a 4-methylphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product.

Another method involves the use of Grignard reagents. For instance, 4-methylphenylmagnesium bromide can be reacted with 3-pyridinecarboxaldehyde to yield this compound after hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Methylphenyl)pyridin-3-one

    Reduction: 2-(4-Methylphenyl)pyridin-3-amine

    Substitution: 2-(4-Methylphenyl)-5-bromopyridin-3-ol

Scientific Research Applications

2-(4-Methylphenyl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting an anti-inflammatory effect. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridin-3-ol: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Chlorophenyl)pyridin-3-ol: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    2-(4-Methoxyphenyl)pyridin-3-ol: Has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-Methylphenyl)pyridin-3-ol is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets and improve its performance in electronic applications compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQZCMCEFTNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354357
Record name 2-(4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36739-30-7
Record name 2-(4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.